molecular formula C9H7Cl2NO2 B3139451 2,3-dichloro-N-(2-oxoethyl)benzamide CAS No. 477772-56-8

2,3-dichloro-N-(2-oxoethyl)benzamide

Cat. No.: B3139451
CAS No.: 477772-56-8
M. Wt: 232.06 g/mol
InChI Key: CHHHRORKGRQAER-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, and an oxoethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-oxoethyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

2,3-Dichloro-N-(2-oxoethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2-oxoethyl)benzamide
  • 2,5-Dichloro-N-(2-oxoethyl)benzamide
  • 3,4-Dichloro-N-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

2,3-Dichloro-N-(2-oxoethyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2,3-dichloro-N-(2-oxoethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c10-7-3-1-2-6(8(7)11)9(14)12-4-5-13/h1-3,5H,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHHRORKGRQAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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